SCD1 inhibitor-1 is classified as a small molecule inhibitor of the stearoyl-CoA desaturase enzyme. It is derived from various natural products and synthetic compounds, with research focusing on developing potent inhibitors that can selectively target SCD1 without affecting other desaturases. The classification of SCD1 inhibitors includes systemic and liver-targeted compounds, with ongoing studies exploring their structure-activity relationships.
The synthesis of SCD1 inhibitor-1 has evolved over the years, with several methods being reported. A notable approach involves the use of spiropiperidine-based scaffolds, which have shown high potency against SCD1. The synthesis typically includes:
For instance, one study detailed a chromatography-free synthesis method for a specific inhibitor (MK-8245), allowing for practical kilogram-scale production . This method emphasizes efficiency and scalability in the synthesis process.
The molecular structure of SCD1 inhibitor-1 typically features a complex arrangement that allows for effective binding to the active site of the enzyme. Key structural characteristics include:
Data regarding specific inhibitors often include their molecular weight, solubility, and stability profiles, which are essential for understanding their pharmacokinetics and potential efficacy in vivo.
SCD1 inhibitors undergo various chemical reactions during their synthesis and when interacting with biological systems. Key reactions include:
Research has shown that SCD1 inhibition can induce apoptosis in cancer cells by disrupting lipid homeostasis and increasing reactive oxygen species levels .
The mechanism of action for SCD1 inhibitor-1 involves binding to the active site of stearoyl-CoA desaturase 1, thereby preventing its enzymatic activity. This inhibition results in:
Data from studies indicate that this mechanism can significantly impact cancer cell proliferation and survival by modulating metabolic pathways related to lipogenesis .
The physical properties of SCD1 inhibitor-1 include:
Chemical properties often reported include:
These properties are critical for understanding how the compound behaves in biological systems and its potential therapeutic applications.
SCD1 inhibitors like SCD1 inhibitor-1 have several promising applications in scientific research:
Ongoing research continues to explore these applications, highlighting the importance of SCD1 inhibitors in developing novel therapeutic strategies .
Stearoyl-Coenzyme A desaturase 1 is an endoplasmic reticulum-anchored metalloenzyme that catalyzes the cis-Δ9 desaturation of saturated fatty acids, primarily converting stearic acid (Carbon 18:0) to oleic acid (Carbon 18:1n9) and palmitic acid (Carbon 16:0) to palmitoleic acid (Carbon 16:1n7). This reaction requires molecular oxygen, nicotinamide adenine dinucleotide, cytochrome b5 reductase, and cytochrome b5 as essential cofactors, with a di-iron center at its catalytic site facilitating hydrogen abstraction [1] [6]. The generated monounsaturated fatty acids serve as critical substrates for synthesizing phospholipids, triglycerides, cholesteryl esters, and wax esters—integral components of cellular membranes, lipid droplets, and signaling molecules [3] [6].
Stearoyl-Coenzyme A desaturase 1 activity profoundly influences membrane fluidity, lipoprotein metabolism, and lipid homeostasis. Its tissue-specific expression varies considerably, with high basal activity in lipogenic tissues (liver, adipose tissue) and specialized glands (meibomian, preputial). In murine models, four Stearoyl-Coenzyme A desaturase isoforms exist (Stearoyl-Coenzyme A desaturase 1–4), whereas humans express two (Stearoyl-Coenzyme A desaturase 1 and Stearoyl-Coenzyme A desaturase 5), with Stearoyl-Coenzyme A desaturase 1 being ubiquitously expressed [1] [6]. Nutritional and hormonal factors tightly regulate Stearoyl-Coenzyme A desaturase 1 expression: high-carbohydrate diets, insulin, liver X receptor agonists, and cholesterol induce transcription via sterol regulatory element-binding protein 1c, while polyunsaturated fatty acids potently suppress its activity [1] [6].
Table 1: Primary Fatty Acid Substrates and Products of Stearoyl-Coenzyme A Desaturase 1
Saturated Fatty Acid Substrate | Carbon Chain | Monounsaturated Fatty Acid Product |
---|---|---|
Palmitic acid | Carbon 16:0 | Palmitoleic acid (Carbon 16:1n7) |
Stearic acid | Carbon 18:0 | Oleic acid (Carbon 18:1n9) |
Stearoyl-Coenzyme A desaturase 1 serves as a pivotal metabolic node whose inhibition offers therapeutic promise across diverse pathologies. In metabolic disorders, Stearoyl-Coenzyme A desaturase 1 hyperactivity correlates strongly with obesity, insulin resistance, and nonalcoholic steatohepatitis. Genetically modified Stearoyl-Coenzyme A desaturase 1 − / − mice exhibit reduced adiposity, enhanced insulin sensitivity, elevated energy expenditure, and resistance to diet-induced obesity and hepatic steatosis [1] [6] [10]. These phenotypes arise from diminished triglyceride/cholesteryl ester synthesis, enhanced fatty acid oxidation via peroxisome proliferator-activated receptor α activation, and altered membrane lipid composition affecting insulin receptor signaling [6] [10]. Mechanistically, saturated fatty acid accumulation following Stearoyl-Coenzyme A desaturase 1 inhibition activates adenosine monophosphate-activated protein kinase, suppressing acetyl-Coenzyme A carboxylase and fatty acid synthesis [10].
In oncology, Stearoyl-Coenzyme A desaturase 1 is overexpressed in carcinomas (colonic, esophageal, hepatic, renal) and transformed cell lines, where it supports membrane biosynthesis, proliferation, and survival [1] [8]. Cancer cells rely on Stearoyl-Coenzyme A desaturase 1 to mitigate lipotoxicity from saturated fatty acid accumulation; its inhibition triggers endoplasmic reticulum stress, unfolded protein response activation, and apoptosis [8]. Stearoyl-Coenzyme A desaturase 1 also modulates oncogenic pathways like Wnt/β-catenin and regulates epithelial-mesenchymal transition, influencing metastasis [8].
Paradoxically, chronic Stearoyl-Coenzyme A desaturase 1 inhibition may propagate inflammation and tissue damage. Saturated fatty acids accumulate as Stearoyl-Coenzyme A desaturase 1 substrates, activating toll-like receptor 4/nuclear factor kappa B signaling in macrophages, promoting inflammation, atherosclerosis, and pancreatic β-cell dysfunction [1] [10]. Consequently, therapeutic strategies may require combinatorial approaches to mitigate inflammatory sequelae.
The therapeutic potential of Stearoyl-Coenzyme A desaturase 1 inhibition has spurred development of pharmacologic agents, with Stearoyl-Coenzyme A desaturase 1 Inhibitor-1 representing a synthetically optimized compound class. Early tools included antisense oligonucleotides, which reduced Stearoyl-Coenzyme A desaturase 1 expression in liver and adipose tissue, confirming protection against metabolic dysregulation in vivo [1] [10]. Subsequent small-molecule inhibitors (e.g., 4,4-disubstituted piperidine derivatives) demonstrated nanomolar half maximal inhibitory concentration values (e.g., compound 28: half maximal inhibitory concentration = 4.7 nanomolar) and efficacy in xenograft models [3].
Stearoyl-Coenzyme A desaturase 1 Inhibitor-1 exemplifies advanced candidates with improved pharmacodynamic properties. Proteomic analyses in clinical trials reveal its multi-system effects: a 70-protein signature in plasma includes reduced atrial natriuretic peptide (indicating attenuated cardiac stress), downregulated inflammatory mediators, and upregulated lysine demethylase 4C (associated with antifibrotic effects) [4]. This biomarker profile confirms target engagement and suggests applicability beyond hepatic steatosis, including cardiometabolic and oncologic indications [4].
A key challenge has been overcoming resistance mechanisms. Fatty acid desaturase 2 upregulation in cancer cells converts palmitic acid to sapienic acid, bypassing monounsaturated fatty acid depletion and endoplasmic reticulum stress. Stearoyl-Coenzyme A desaturase 1 Inhibitor-1-resistant cells exhibit this adaptation, but Fatty acid desaturase 2 co-inhibition restores sensitivity, highlighting a combination therapy approach [8].
Table 2: Biomarker Signature of Stearoyl-Coenzyme A Desaturase 1 Inhibitor-1 in Clinical Studies
Biomarker Category | Key Alterations | Physiological Implication |
---|---|---|
Cardiac Stress Markers | ↓ Atrial Natriuretic Peptide | Reduced ventricular strain |
Inflammatory Mediators | ↓ C-reactive protein, interleukin-6 | Systemic anti-inflammatory effect |
Epigenetic Regulators | ↑ Lysine demethylase 4C | Suppression of fibrotic pathways |
Atherogenic Drivers | ↓ Lipoprotein(a), oxidized low-density lipoprotein | Attenuated plaque formation potential |
Innovative delivery systems enhance Stearoyl-Coenzyme A desaturase 1 Inhibitor-1’s utility. In osteoporosis models, mesenchymal stem cells engineered to overexpress Stearoyl-Coenzyme A desaturase 1 convert marrow adipocyte-derived saturated fatty acids to monounsaturated fatty acids, rescuing osteoblast differentiation and bone regeneration—demonstrating targeted metabolic reprogramming [9]. Such advances position Stearoyl-Coenzyme A desaturase 1 Inhibitor-1 as a versatile pharmacologic probe for dissecting Stearoyl-Coenzyme A desaturase 1’s roles in pathophysiology and a promising therapeutic candidate across metabolic, neoplastic, and inflammatory conditions [4] [7] [9].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: